molecular formula C8H17N B3004826 2-(3,3-Dimethylcyclobutyl)ethanamine CAS No. 52708-25-5

2-(3,3-Dimethylcyclobutyl)ethanamine

Cat. No.: B3004826
CAS No.: 52708-25-5
M. Wt: 127.231
InChI Key: PMXKBBBXVVMJQB-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclobutyl)ethanamine is an organic compound with the molecular formula C8H17N It is a cyclobutyl derivative with an amine functional group, making it a member of the amine class of compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclobutyl)ethanamine typically involves the reaction of 3,3-dimethylcyclobutanone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the Intermediate: 3,3-Dimethylcyclobutanone is reacted with ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Reduction: The intermediate formed is then reduced to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylcyclobutyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(3,3-Dimethylcyclobutyl)ethanamine has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclobutyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Dimethylcyclobutyl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.

    3,3-Dimethylcyclobutylamine: Lacks the ethanamine chain, making it structurally simpler.

    2-(3,3-Dimethylcyclobutyl)acetic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

2-(3,3-Dimethylcyclobutyl)ethanamine is unique due to its combination of a cyclobutyl ring and an ethanamine chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-(3,3-dimethylcyclobutyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)5-7(6-8)3-4-9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXKBBBXVVMJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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